3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol
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Overview
Description
3-Methyl-9-(propan-2-yl)-9-azabicyclo[331]nonan-3-ol is a bicyclic compound with a unique structure that includes a nitrogen atom within its bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol can be achieved through several methods. One common approach involves the radical C-carbonylation of methylcyclohexylamines . This method utilizes high pressure carbon monoxide to ensure cyclization, and the reaction conditions often include the use of oxidants such as Pb(OAc)4 in the presence of K2CO3 .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The nitrogen atom in the bicyclic structure allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Pb(OAc)4 and PhI(OAc)2.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination reactions.
Major Products Formed
The major products formed from these reactions include oximes, amines, and brominated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives have shown antifungal and antibacterial properties.
Medicine: Its potential pharmacological activities make it a candidate for drug development.
Industry: It can be used in the synthesis of materials with specific chemical properties.
Mechanism of Action
The mechanism by which 3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol exerts its effects involves its interaction with various molecular targets. The nitrogen atom in the bicyclic structure allows it to act as a nucleophile, participating in various chemical reactions. The compound can form stable intermediates that facilitate the formation of desired products in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 9-Ethylbicyclo[3.3.1]nonan-9-ol
- 2-Azabicyclo[3.3.1]nonan-3-ones
- 9-Aza-1-methylbicyclo[3.3.1]nonan-3-ol
Uniqueness
3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its structure allows for a variety of chemical transformations, making it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C12H23NO |
---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
3-methyl-9-propan-2-yl-9-azabicyclo[3.3.1]nonan-3-ol |
InChI |
InChI=1S/C12H23NO/c1-9(2)13-10-5-4-6-11(13)8-12(3,14)7-10/h9-11,14H,4-8H2,1-3H3 |
InChI Key |
UQSIPZZJOCAWPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2CCCC1CC(C2)(C)O |
Origin of Product |
United States |
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